REACTION_CXSMILES
|
ClC1C=C[CH:5]=[C:4]([C:8]([O:10]O)=O)[CH:3]=1.[C:12]([O:16][C:17]([NH:19]C=C(C)C)=[O:18])([CH3:15])([CH3:14])[CH3:13]>C(Cl)(Cl)Cl>[C:12]([O:16][C:17]([NH:19][CH:8]1[O:10][C:4]1([CH3:3])[CH3:5])=[O:18])([CH3:15])([CH3:14])[CH3:13]
|
Name
|
|
Quantity
|
27.18 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC(=CC=C1)C(=O)OO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
17.1 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(=O)NC=C(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
maintaining the temperature below 15° with external cooling
|
Type
|
ADDITION
|
Details
|
About 30 minutes after the addition
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
to form
|
Type
|
CUSTOM
|
Details
|
Completeness of the reaction
|
Type
|
WASH
|
Details
|
washed with 3×300 ml of a 10% aqueous solution of sodium bisulphite
|
Type
|
CUSTOM
|
Details
|
Drying of the organic layer and removal of the solvent in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(=O)NC1C(C)(O1)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |